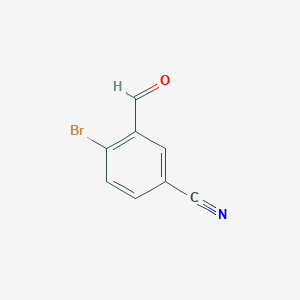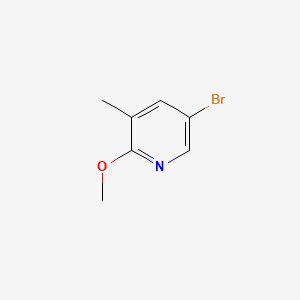![molecular formula C8H6N2O2 B1291528 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid CAS No. 1082040-99-0](/img/structure/B1291528.png)
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid is a compound that falls within the broader class of pyrrolopyridine derivatives. These compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The molecular structure of such compounds typically includes a pyrrolopyridine core, which can be functionalized at various positions to yield a wide array of derivatives with different properties and activities.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a fused pyrrole and pyridine ring system. The specific geometry and electronic distribution within these molecules can significantly influence their reactivity and interaction with biological targets. For example, the structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid shows a geometry where the side chain is perpendicular to the azaindole ring, similar to the natural plant hormone indole-3-acetic acid . This structural similarity may be relevant for the biological activity of such compounds.
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and the synthesis of more complex molecules. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles leads to the formation of pyrazole-3-carboxamides and -3-carboxylates . Additionally, the three-component condensation of 3-aminopyrroles with other reactants can yield pyrrolo[3,2-b]pyridine-3-carboxylic acids . These reactions are crucial for the diversification of the pyrrolopyridine scaffold and the development of new compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and the substituents attached to the core. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. For example, the presence of carboxylic acid groups can enhance the solubility in aqueous media, which is beneficial for biological studies . The spectroscopic characterization, such as IR and NMR, provides insights into the functional groups present and the overall molecular conformation .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid and its derivatives are synthesized for various research purposes. For instance, Bencková and Krutošíková (1997) synthesized derivatives such as 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid, emphasizing the synthesis process and the resulting chemical structures (Bencková & Krutošíková, 1997).
Formation of Complex Structures
The compound and its variants are used in forming complex chemical structures. For example, in a study by Ghosh and Bharadwaj (2005), a metal-organic framework was created, showcasing the interaction of similar compounds with metals and the formation of intricate structures (Ghosh & Bharadwaj, 2005).
X-Ray Structure Determination
The compound's structure is often determined through X-ray crystallography, as exemplified in a study by Chiaroni et al. (1994), where the structure of a related compound, 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, was elucidated (Chiaroni et al., 1994).
Applications in Molecular Studies
Theoretical and Experimental Investigations
These compounds are often the subject of theoretical and experimental studies to understand their molecular behavior. For example, Bahgat, Jasem, and El‐Emary (2009) conducted studies on the structure and vibrational spectra of similar compounds, providing insights into their molecular characteristics (Bahgat, Jasem, & El‐Emary, 2009).
Computational Study of Derivatives
Computational studies, such as the one conducted by Shen et al. (2012), focus on the molecular structure and properties of derivatives of this compound. These studies often involve density-functional-theory (DFT) calculations and other advanced computational techniques (Shen et al., 2012).
Development of Novel Compounds
Synthesis of Novel Compounds
Researchers like Minakata et al. (1992) explore the functionalization of similar compounds, aiming to develop new materials or agrochemicals. Their study involved introducing various amino groups to form multidentate agents (Minakata et al., 1992).
Lewis Acid-Promoted Reactions
Studies like the one conducted by Yin et al. (2013) explore reactions involving primary amine and this compound derivatives, contributing to the development of new chemical compounds (Yin et al., 2013).
Mechanism of Action
Target of Action
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid has been reported to target the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy . This compound has also been designed and synthesized as a colchicine-binding site inhibitor , showing potent anticancer activities .
Mode of Action
This compound interacts with its targets in a specific manner. For FGFRs, it inhibits their activity, with potent activities reported against FGFR1, 2, and 3 . As a colchicine-binding site inhibitor, it interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The compound exhibits potent inhibitory activity against FGFRs, leading to the inhibition of breast cancer 4T1 cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . As a colchicine-binding site inhibitor, it potently inhibits tubulin polymerization, disrupts tubulin microtubule dynamics, and causes G2/M phase cell cycle arrest and apoptosis .
Safety and Hazards
Future Directions
The future directions for “1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid” and related compounds could involve further studies on their potential as FGFR inhibitors for cancer therapy . Additionally, the development of more efficient synthesis methods and the exploration of other biological activities could be areas of future research.
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAARPKVLGAVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627158 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082040-99-0 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)


